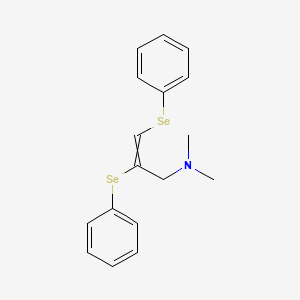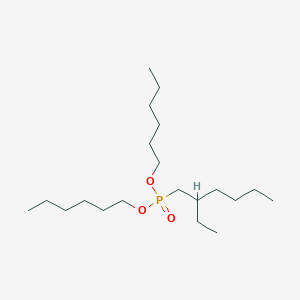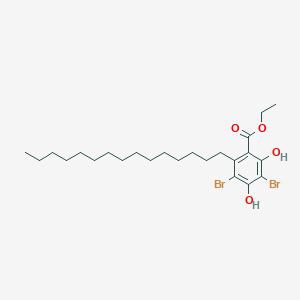![molecular formula C47H58O2 B12541664 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene CAS No. 863642-06-2](/img/structure/B12541664.png)
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene is an organic compound known for its unique structural and electronic properties. This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure. The presence of methoxyphenyl groups and dioctyl side chains enhances its solubility and electronic characteristics, making it a valuable material in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-dibromo-9,9-dioctylfluorene: This step involves the bromination of 9,9-dioctylfluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Stille Coupling Reaction: The dibromo compound is then subjected to a Stille coupling reaction with 4-methoxyphenylstannane in the presence of a palladium catalyst. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include quinones, reduced derivatives, and substituted fluorene compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced organic materials, including polymers and dendrimers.
Biology: The compound’s fluorescent properties make it useful as a fluorescent tag in biological imaging and diagnostics.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene involves its interaction with molecular targets through its aromatic and methoxy groups. These interactions can influence the electronic properties of the compound, making it effective in optoelectronic applications. The dioctyl side chains enhance its solubility and processability, allowing for its incorporation into various materials and devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Bis[2-(2-methoxyphenyl)ethenyl]naphthalene
- 4,4’-Bis[2-(4-methoxyphenyl)ethenyl]-2,2’-bipyridine
- 2-[2-(4-methoxyphenyl)ethenyl]benzothiazole
Uniqueness
Compared to similar compounds, 2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene stands out due to its unique combination of methoxyphenyl groups and dioctyl side chains. These structural features enhance its solubility, electronic properties, and versatility in various applications, making it a valuable material in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
863642-06-2 |
|---|---|
Molekularformel |
C47H58O2 |
Molekulargewicht |
655.0 g/mol |
IUPAC-Name |
2,7-bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C47H58O2/c1-5-7-9-11-13-15-33-47(34-16-14-12-10-8-6-2)45-35-39(19-17-37-21-27-41(48-3)28-22-37)25-31-43(45)44-32-26-40(36-46(44)47)20-18-38-23-29-42(49-4)30-24-38/h17-32,35-36H,5-16,33-34H2,1-4H3 |
InChI-Schlüssel |
LYWGTNXYMCVVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=CC3=CC=C(C=C3)OC)C4=C1C=C(C=C4)C=CC5=CC=C(C=C5)OC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
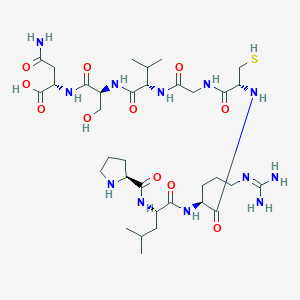
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)
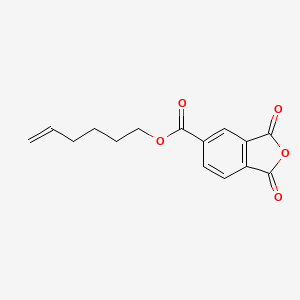
![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)
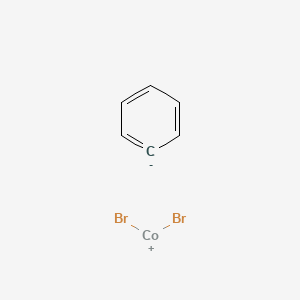
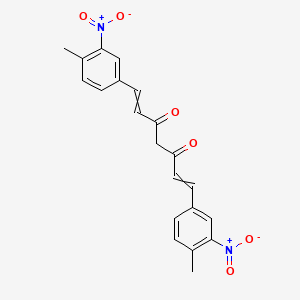
![Phenol, 4-[5-[(2-naphthalenylmethyl)amino]-3-pyridinyl]-](/img/structure/B12541638.png)
